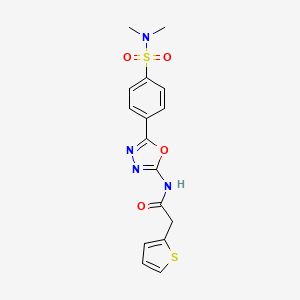

![molecular formula C11H12N2O2 B2676787 4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol CAS No. 68857-67-0](/img/structure/B2676787.png)

4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

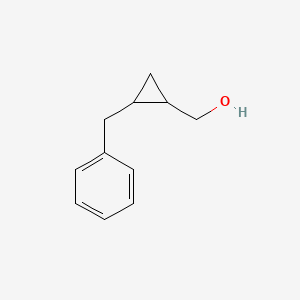

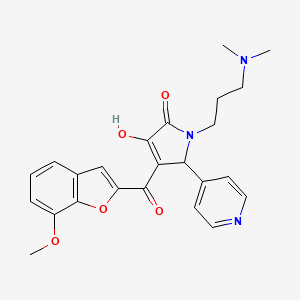

“4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol” is a compound with the molecular formula C11H12N2O2 . It is the first representative of a new heterocyclic system, [1,4]oxazino[4,3-a]benzimidazoles .

Synthesis Analysis

The synthesis of this compound has been studied . Acidification of an aqueous solution of sodium salt gave acid which underwent complete decarboxylation to 2-(1H-benzimidazol-1-yl)-1-phenylethanone when dried at room temperature for 24 hours .Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring fused with an oxazepine ring . The molecular weight is approximately 204.225 Da .Chemical Reactions Analysis

The transformation of the title compound to 4-phenyl-2,5-dihydro-1H-[1,2,5]triazepino[5,4-a]benzimidazol-1-one via reaction with hydrazine hydrate has been studied .Scientific Research Applications

Antiviral Research

This compound has shown potential as an inhibitor of viral enzymes, particularly in the context of Hepatitis C Virus (HCV) research. Its structure allows it to interact with the NS5B polymerase, an enzyme crucial for viral replication, making it a promising candidate for antiviral drug development .

Anticancer Applications

Research has indicated that derivatives of this compound can exhibit cytotoxic activity against various cancer cell lines. The unique structure of the compound allows it to interfere with cell division and induce apoptosis in cancer cells, making it a valuable lead compound in anticancer drug discovery .

Neuroprotective Agents

The compound has been studied for its neuroprotective properties. It has shown potential in protecting neurons from oxidative stress and excitotoxicity, which are common pathways in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a candidate for developing treatments for these conditions .

Anti-inflammatory Properties

Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This anti-inflammatory effect is beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antibacterial Activity

The compound has been explored for its antibacterial properties. It has shown effectiveness against a range of bacterial strains, including antibiotic-resistant ones. This makes it a potential candidate for developing new antibacterial agents to combat resistant infections .

Enzyme Inhibition

The compound’s structure allows it to act as an inhibitor for various enzymes. This property is particularly useful in the study of enzyme kinetics and the development of enzyme inhibitors as therapeutic agents. It has been used in research to inhibit enzymes involved in metabolic pathways and disease processes .

Chemical Synthesis and Drug Design

Due to its complex structure, the compound is also of interest in the field of chemical synthesis. It serves as a building block for the synthesis of more complex molecules. Its versatility in chemical reactions makes it a valuable tool in medicinal chemistry for designing new drugs .

Pharmacokinetic Studies

The compound has been used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the compound’s suitability as a drug candidate and optimizing its pharmacological profile .

properties

IUPAC Name |

1,3,4,5-tetrahydro-[1,4]oxazepino[4,3-a]benzimidazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-8-5-13-10-4-2-1-3-9(10)12-11(13)7-15-6-8/h1-4,8,14H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPGEEYBQKPKSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCC2=NC3=CC=CC=C3N21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

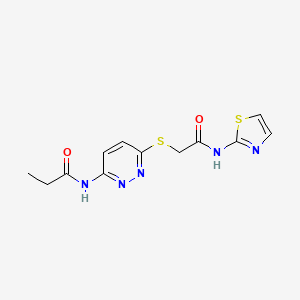

![1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2676709.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2676714.png)

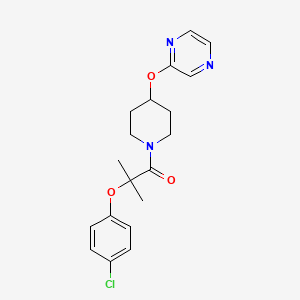

![2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2676716.png)

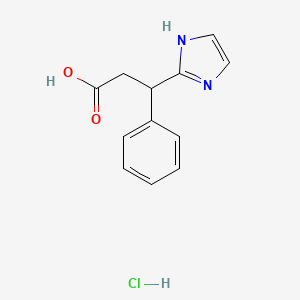

![2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide](/img/no-structure.png)